
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a methyl group and a 2-methylphenyl group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the dioxaborolane ring. The reaction can be represented as follows:
2-Methylphenylboronic acid+Ethylene glycol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and precise temperature control can enhance the yield and purity of the product. Additionally, solvent recovery and recycling systems can be employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or functional studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The dioxaborolane ring also provides stability and specificity to the compound, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity and stability.
2-Methylphenylboronic acid: Similar structure but without the dioxaborolane ring, leading to different chemical properties.
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the dioxaborolane ring and the 2-methylphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113765-56-3 |
|---|---|
Fórmula molecular |
C10H13BO2 |
Peso molecular |
176.02 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H13BO2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3 |
Clave InChI |
SVRGNMLYRLOJLM-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(O1)C)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
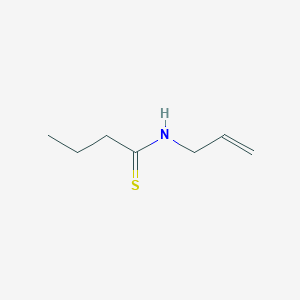
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
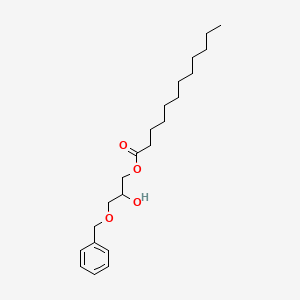
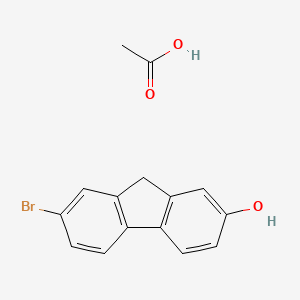
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
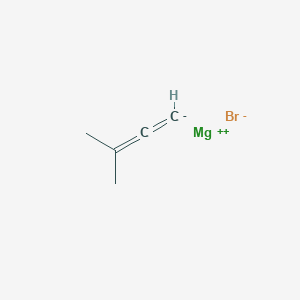
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
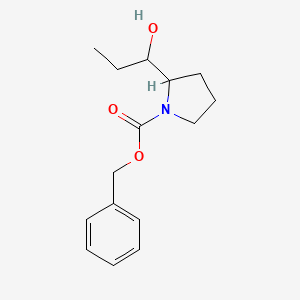
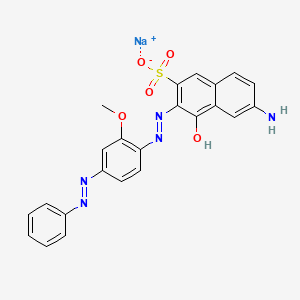
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
